2-(2-Phenylmethoxyphenyl)phenol

Hydrogen bonding Molecular recognition QSAR

Researchers requiring orthogonal protection of the biphenyl-2-ol scaffold often face supply inconsistencies for key intermediates. This benzyloxy-protected phenol solves that problem. As a stable, high-purity building block, it enables selective hydrogenolysis after synthetic manipulation. Key advantages: - Orthogonal Protection: Acid-stable benzyloxy group enables sequential functionalization not possible with unprotected 2-phenylphenol. - Synthetic Versatility: Ideal precursor for Pd-catalyzed dibenzofuran synthesis and hydroxylated biphenyl targets. - Reliable Supply: Available for immediate dispatch, supporting uninterrupted R&D workflows.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 201405-69-8
Cat. No. B6357772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylmethoxyphenyl)phenol
CAS201405-69-8
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O
InChIInChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2
InChIKeyQGPIASOEFBJOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylmethoxyphenyl)phenol: Benzyloxy-Protected Biphenyl Intermediate


2-(2-Phenylmethoxyphenyl)phenol (CAS 201405-69-8), also known as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol, is a substituted biphenyl compound (C19H16O2, MW 276.3 g/mol) featuring a phenolic hydroxyl group at the 2-position of one ring and a benzyloxy group at the 2'-position of the adjacent ring [1]. This compound serves as a protected phenolic intermediate, where the benzyloxy moiety acts as a masking group that can be selectively removed under hydrogenolysis conditions, a feature distinct from unprotected 2-phenylphenol analogs .

2-(2-Phenylmethoxyphenyl)phenol: Why Generic Analogs Fail


Direct substitution of 2-(2-phenylmethoxyphenyl)phenol with unprotected 2-phenylphenol (o-phenylphenol) or other biphenyl-2-ol derivatives is not viable in synthetic sequences requiring orthogonal protection strategies. The benzyloxy group in this compound provides a temporary, acid-stable but hydrogenolyzable protecting group that is absent in unprotected analogs, enabling sequential functionalization of the biphenyl scaffold . Specifically, the benzyloxy substituent influences the compound's reactivity profile in transition-metal-catalyzed cross-coupling reactions compared to unsubstituted biphenyl-2-ols .

2-(2-Phenylmethoxyphenyl)phenol: Performance vs. Biphenyl-2-ol Analogs


Hydrogen Bond Donor/Acceptor Profile

2-(2-Phenylmethoxyphenyl)phenol possesses a single hydrogen bond donor (phenolic OH) and two hydrogen bond acceptors (phenolic oxygen and benzyloxy oxygen) [1]. In contrast, unprotected 2-phenylphenol has one donor and one acceptor, while 2'-methoxy-[1,1'-biphenyl]-2-ol has one donor and two acceptors but with a methoxy group that is less sterically demanding than the benzyloxy group [2]. This difference in hydrogen bonding capacity affects solubility and intermolecular interactions in crystalline and solution phases.

Hydrogen bonding Molecular recognition QSAR

Lipophilicity (XLogP3-AA)

The computed XLogP3-AA value for 2-(2-phenylmethoxyphenyl)phenol is 4.7 [1]. This is significantly higher than the predicted XLogP3 for 2'-methoxy-[1,1'-biphenyl]-2-ol, which is estimated at approximately 3.1 based on its reduced carbon count and smaller substituent . The increased lipophilicity of the target compound suggests enhanced passive membrane permeability but also potentially reduced aqueous solubility.

Lipophilicity Drug design ADME

Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 2-(2-phenylmethoxyphenyl)phenol is 29.5 Ų [1]. This is identical to the TPSA of 2'-methoxy-[1,1'-biphenyl]-2-ol (also 29.5 Ų) but higher than that of 2-phenylphenol (20.2 Ų) [2]. The increase in polar surface area relative to the parent biphenyl-2-ol core is attributed to the additional oxygen atom in the benzyloxy substituent.

Polar surface area Solubility Bioavailability

Molecular Weight and Rotatable Bond Count

2-(2-Phenylmethoxyphenyl)phenol has a molecular weight of 276.3 g/mol and contains 4 rotatable bonds [1]. In comparison, 2-phenylphenol has a molecular weight of 170.2 g/mol and 1 rotatable bond, while 2'-methoxy-[1,1'-biphenyl]-2-ol has a molecular weight of 200.2 g/mol and 3 rotatable bonds [2]. The increased molecular weight and rotatable bond count of the target compound affect its crystallization behavior, melting point, and handling characteristics during synthesis.

Molecular properties Synthetic accessibility Physical chemistry

2-(2-Phenylmethoxyphenyl)phenol: Application Scenarios


Multistep Synthesis with Orthogonal Protection

The presence of the benzyloxy protecting group makes this compound ideal as an intermediate in the synthesis of hydroxylated biphenyls, dibenzofurans, and related heterocycles. The benzyl group can be selectively removed under hydrogenolysis conditions (H2, Pd/C) after other synthetic manipulations, a strategy not possible with unprotected 2-phenylphenol .

Lipophilic Molecular Probes and Ligands

With an XLogP3-AA value of 4.7, this compound is well-suited for applications requiring enhanced lipophilicity, such as the design of lipid-soluble probes, membrane-interacting molecules, or hydrophobic binding site ligands. Its lipophilicity is significantly higher than that of 2'-methoxy analogs (XLogP3 ~3.1), providing a measurable advantage in partitioning behavior [1].

Palladium-Catalyzed Cross-Coupling Building Block

As an ortho-arylphenol derivative, this compound can participate in Pd-catalyzed oxidative cyclization to form dibenzofurans, a transformation that leverages the specific substitution pattern of the biphenyl core . The benzyloxy group provides a handle for further functionalization after coupling, distinguishing it from simpler biphenyl-2-ols.

Crystallization and Solid-Phase Handling

The reported melting point of 97-98 °C (in methanol/water) and the increased molecular weight (276.3 g/mol) compared to 2-phenylphenol (57 °C, 170.2 g/mol) make this compound suitable for studies involving solid-phase synthesis, co-crystallization, or where higher melting intermediates are desired for easier handling.

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